
Orotic acid monohydrate
Overview
Description
Orotic acid monohydrate, also known as pyrimidine carboxylic acid monohydrate, is a naturally occurring compound found in various biological systems. It is an intermediate in the biosynthesis of pyrimidine, which is an essential component of DNA and RNA. Orotic acid is found in milk whey and has been studied for its potential benefits in enhancing cardiac output, aiding in recovery from heart failure, and acting as a growth stimulant in mammals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Orotic acid can be synthesized from asparaginic acid through a series of chemical reactions. The compound crystallizes from water as rhombic plates with one molecule of water of crystallization. It loses water upon heating at 130°C and decomposes at temperatures between 323-345°C .
Industrial Production Methods: In industrial settings, orotic acid is often produced through fermentation processes involving specific strains of bacteria. The compound is then purified through crystallization and other separation techniques to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions: Orotic acid monohydrate undergoes various chemical reactions, including:
Oxidation: Orotic acid can be oxidized to form uracil-6-carboxylic acid.
Reduction: Reduction reactions can convert orotic acid into dihydroorotic acid.
Substitution: The compound can undergo substitution reactions to form various derivatives, such as esters and hydrazones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as hydrazine and alcohols are employed in substitution reactions.
Major Products:
Oxidation: Uracil-6-carboxylic acid.
Reduction: Dihydroorotic acid.
Substitution: Various esters and hydrazone derivatives.
Scientific Research Applications
Chemical Properties and Structure
Orotic acid monohydrate (CHNO·HO) is known for its role as a precursor in the biosynthesis of pyrimidines, essential components of nucleic acids. Its structural properties allow it to participate in various biochemical pathways, making it a subject of interest in multiple research areas .
Pharmaceutical Applications
- Antimalarial Activity : Orotic acid has demonstrated selective toxicity against Plasmodium species, the causative agents of malaria. Research indicates that orotic acid derivatives inhibit key enzymes involved in the parasite's replication, potentially offering a therapeutic pathway with reduced toxicity to human cells .
- Cardiac Health : Studies have shown that orotic acid can enhance cardiac output and aid recovery from heart failure. It acts as a growth stimulant and may assist in nutrient absorption, which is crucial for cardiac function .
- Cancer Treatment : Certain orotic acid derivatives exhibit antitumor properties and antimicrobial activities. Their ability to act as enzyme inhibitors has attracted attention for potential cancer therapeutics .
- Nanotechnology Applications : Recent advancements have led to the development of orotic acid nanocrystals to improve solubility and bioavailability. These nanocrystals have shown promise in enhancing the pharmacokinetic profiles of orotic acid, allowing for more effective drug formulations .
Nutritional Applications
- Athletic Performance : Orotic acid is utilized as a dietary supplement among athletes to enhance ATP levels during physical activities. This supplementation supports muscle hypertrophy and improves overall performance by increasing glucose uptake and ribose formation .
- Infant Health : It has been reported that orotic acid can reduce bilirubin levels in infants, suggesting its potential use in treating neonatal jaundice .
Biotechnological Applications
- Bioproduction of UMP : Orotic acid serves as a starting material for the microbial production of uridine 5′-monophosphate (UMP), which is vital for various biochemical processes. Microorganisms such as Corynebacterium have been investigated for their ability to convert orotic acid into UMP, providing insights into sustainable bioproduction methods .
- Stem Cell Research : Recent studies have explored the effects of orotic acid on human mesenchymal stem cells (hMSCs). Certain derivatives have been shown to stimulate the proliferation of these cells, which are critical for tissue engineering applications .
Cosmetic Applications
Orotic acid has been noted for its moisturizing properties comparable to traditional humectants used in cosmetic formulations. Its ability to enhance skin hydration makes it an attractive ingredient in skincare products .
Summary Table of Applications
Application Area | Specific Use Cases | Key Findings/Notes |
---|---|---|
Pharmaceutical | Antimalarial, Cardiac health | Inhibits Plasmodium enzymes; enhances cardiac output |
Nutritional | Athletic performance, Infant health | Improves ATP levels; reduces bilirubin |
Biotechnological | UMP production | Microbial conversion using Corynebacterium |
Cosmetic | Skin moisturization | Comparable efficacy to high-end moisturizers |
Mechanism of Action
Orotic acid exerts its effects through various molecular targets and pathways:
Dihydroorotate Dehydrogenase Inhibition: Orotic acid inhibits dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis.
Orotate Phosphoribosyltransferase Activation: The compound activates orotate phosphoribosyltransferase, facilitating the conversion of orotic acid to uridine monophosphate.
Calcium and Magnesium Absorption: Orotic acid enhances the absorption of calcium and magnesium, contributing to its growth-stimulant properties.
Comparison with Similar Compounds
Uracil: A pyrimidine derivative involved in RNA synthesis.
Dihydroorotic Acid: A reduced form of orotic acid.
Orotic Acid Esters: Derivatives of orotic acid with various functional groups.
Uniqueness: Orotic acid monohydrate is unique due to its dual role as an intermediate in pyrimidine biosynthesis and its potential therapeutic benefits. Unlike uracil, which is primarily involved in RNA synthesis, orotic acid has broader applications in medicine and industry .
Biological Activity
Orotic acid monohydrate, also known as vitamin B13, is a pyrimidine derivative that plays a significant role in various biological processes. This compound has garnered attention due to its potential therapeutic applications, including its effects on cell proliferation, nutrient absorption, and its antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
Orotic acid (2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidine carboxylic acid) is a naturally occurring compound found in milk and certain vegetables. It is synthesized from aspartic acid and is crucial for the biosynthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. The monohydrate form of orotic acid is characterized by its stability and ability to form hydrogen bonds with water molecules, enhancing its solubility and biological availability.
1. Role in Cell Proliferation
Research indicates that orotic acid can stimulate the proliferation of human mesenchymal stem cells (hMSCs). A study demonstrated that certain derivatives of orotic acid exhibited significant effects on hMSC proliferation at lower concentrations while showing diminished effects at higher concentrations. This suggests a potential role for orotic acid in regenerative medicine and tissue engineering .
2. Nutrient Absorption
Orotic acid is believed to enhance the absorption of essential nutrients such as calcium and magnesium. This property is particularly beneficial in promoting bone health and metabolic functions. Additionally, it has been reported to aid in the recovery from heart failure by improving cardiac output .
3. Antimicrobial Activity
The antimicrobial properties of orotic acid and its derivatives have been explored extensively. Studies have shown that various orotic acid complexes exhibit significant antibacterial and antifungal activities against a range of pathogens. These findings position orotic acid as a potential candidate for developing new antimicrobial agents .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of orotic acid against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that orotic acid exhibited dose-dependent inhibition of bacterial growth, highlighting its potential as an alternative treatment for bacterial infections .
Case Study 2: Effects on Metabolic Disorders
Another investigation focused on the urinary concentration of orotic acid in healthy individuals to assess its role in diagnosing metabolic disorders. The study found variations in urinary orotic acid levels between genders and age groups, suggesting its utility as a biomarker for certain hereditary metabolic diseases .
Research Findings
The following table summarizes key research findings regarding the biological activity of this compound:
Q & A
Q. Basic: What experimental methods are recommended to confirm the crystal structure and hydrate classification of orotic acid monohydrate?
To confirm the crystal structure and hydrate classification, use a combination of solid-state NMR (with GIPAW calculations), powder X-ray diffraction (PXRD) , and thermogravimetric analysis (TGA) .
- Solid-state NMR identifies hydrogen bonding patterns and dynamics, resolving discrepancies between static X-ray structures and dynamic behavior .
- PXRD verifies phase purity and lattice parameters by comparing experimental patterns with simulated data from single-crystal structures .
- TGA quantifies water content to classify hydrates (e.g., isolated vs. channel-bound water) .
Methodological Tip: Optimize NMR parameters (e.g., magic-angle spinning frequency) to reduce thermal broadening caused by water mobility .
Q. Advanced: How can researchers resolve contradictions between experimental NMR chemical shifts and DFT-calculated values for this compound?
Discrepancies arise from dynamic hydrogen bonding and thermal motion. Use NMR crystallography to bridge experimental and computational
Perform geometry optimization (e.g., CASTEP) starting from X-ray diffraction data to refine atomic positions .
Compare GIPAW-calculated shifts for full crystal structures vs. isolated molecules. Significant deviations (>5 ppm for protons) indicate intermolecular interactions (e.g., NH⋯O bonds) .
Validate with variable-temperature NMR to probe dynamic effects (e.g., water mobility broadening resonances) .
Example: In this compound, Δδ of 9.1 ppm for COOH protons highlights strong O–H⋯O hydrogen bonds not captured in static models .
Q. Basic: What synthesis protocols ensure high-purity this compound for reproducible studies?
Follow modified protocols from Schmidbaur et al.:
Neutralization : React orotic acid with stoichiometric LiOH or Mg(OH)₂ in aqueous solution .
Crystallization : Slow evaporation at controlled humidity to favor monohydrate formation over anhydrous forms .
Validation : Confirm purity via PXRD, IR spectroscopy, and elemental analysis. For hydrates, TGA should show ~5% mass loss (H₂O) below 150°C .
Note: Avoid excess alkali to prevent salt impurities (e.g., lithium carbonate) .
Q. Advanced: How do hydrogen bonding networks in this compound influence its stability and reactivity?
The planar hydrogen-bonded layers (3.04 Å interlayer distance) stabilize the structure but enable water-mediated proton transfer:
- Static Analysis : X-ray data reveal N–H⋯O (1.73–1.84 Å) and O–H⋯O bonds forming infinite chains .
- Dynamic Effects : Solid-state NMR detects water mobility, which lowers thermal stability and facilitates acid dissociation in biological systems .
- Reactivity : Water acts as a proton bridge, enhancing catalytic activity in polymerization (e.g., biodegradable polyester nucleation) .
Methodological Insight: Use dielectric spectroscopy to quantify water mobility and correlate with decomposition kinetics .
Q. Advanced: What challenges arise when classifying hydrates of orotic acid salts, and how can they be addressed?
Hydrate classification (e.g., isolated vs. channel-bound water) is complicated by polymorphism and dynamic disorder:
Magnesium orotate octahydrate : Combines Class 2 (channel-bound) and Class 3 (ion-associated) water, requiring multi-temperature PXRD and synchrotron radiation to resolve occupancy .
Lithium orotate : Use 1H-14N HMQC NMR to distinguish water environments via 14N quadrupolar coupling .
Crystal Structure Prediction (CSP) : Screen hydrate stability landscapes with DFT-MD simulations to identify metastable forms .
Q. Basic: What computational tools are essential for modeling this compound’s electronic structure?
Employ density functional theory (DFT) with GGA-PBE functionals for accurate exchange-correlation energy calculations .
- CASTEP/GIPAW : Simulate NMR chemical shifts and optimize hydrogen-bond geometries .
- PM3 semi-empirical methods : Model ligand-metal interactions (e.g., Cu(II)-orotate complexes) but validate with experimental IR/Raman .
Limitation: GGA functionals underestimate dispersion forces; include van der Waals corrections for layered structures .
Q. Advanced: How do thermal analysis and variable-temperature PXRD improve understanding of hydrate stability?
TGA-DSC and VT-PXRD reveal phase transitions and dehydration pathways:
This compound : Dehydrates at 120°C, forming an anhydrate with altered hydrogen bonding. VT-PXRD shows lattice contraction .
Magnesium orotate : Multi-step dehydration (40–200°C) correlates with channel-water loss, confirmed by in situ NMR .
Protocol: Use heating rates ≤2°C/min to resolve overlapping thermal events .
Q. Basic: What spectroscopic techniques are critical for characterizing orotic acid derivatives?
Properties
IUPAC Name |
2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
---|---|---|
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InChI |
InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11) | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQPEWDEAKTCGB-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
Record name | OROTIC ACID | |
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Record name | orotic acid | |
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DSSTOX Substance ID |
DTXSID0025814 | |
Record name | Orotic acid | |
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Molecular Weight |
156.10 g/mol | |
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Physical Description |
Orotic acid appears as white crystals or crystalline powder. (NTP, 1992), Yellow liquid with a mild fatty ester odor; [Ethox MSDS], Solid | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), In water, 1,820 mg/L at 25 °C, 1.82 mg/mL at 18 °C | |
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Color/Form |
Crystals | |
CAS No. |
65-86-1, 61791-00-2 | |
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Melting Point |
653 to 655 °F (NTP, 1992), 345-346 °C, 345.5 °C | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.